molecular formula C20H20N4O4S2 B2789779 (Z)-diethyl 5-(2-(2-imino-4-phenylthiazol-5(2H)-ylidene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate CAS No. 307342-32-1

(Z)-diethyl 5-(2-(2-imino-4-phenylthiazol-5(2H)-ylidene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2789779
CAS No.: 307342-32-1
M. Wt: 444.52
InChI Key: QHHXEDGDJQQYSM-SIQIHLARSA-N
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Description

(Z)-diethyl 5-(2-(2-imino-4-phenylthiazol-5(2H)-ylidene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate is a complex synthetic organic compound designed for advanced research applications. This molecule is a sophisticated derivative based on a diethyl 3-methylthiophene-2,4-dicarboxylate scaffold , which is a known building block in medicinal and heterocyclic chemistry. Its structure, which incorporates a thiazole ring linked via a hydrazinyl-hydrazone bridge, suggests potential utility as a key intermediate in the synthesis of pharmaceutically active molecules or as a candidate for screening in drug discovery programs. The presence of multiple functional groups, including ester and imino moieties, makes it a versatile precursor for further chemical exploration. This product is intended for use by qualified researchers in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. The buyer assumes all responsibility for determining the suitability of this product for its intended purpose and for ensuring safe handling and disposal in compliance with local regulations.

Properties

IUPAC Name

diethyl 5-[(E)-(2-amino-4-phenyl-1,3-thiazol-5-yl)diazenyl]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S2/c1-4-27-18(25)13-11(3)15(19(26)28-5-2)29-16(13)23-24-17-14(22-20(21)30-17)12-9-7-6-8-10-12/h6-10H,4-5H2,1-3H3,(H2,21,22)/b24-23+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZOPBYGGMYFSU-WCWDXBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=NC2=C(N=C(S2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)/N=N/C2=C(N=C(S2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-diethyl 5-(2-(2-imino-4-phenylthiazol-5(2H)-ylidene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. Key intermediates and starting materials often include:

  • Formation of the Thiazole Ring: This step often involves the cyclization of appropriate precursors, such as a substituted phenylthiourea with α-halo ketones, under acidic or basic conditions.

  • Construction of the Thiophene Ring: The thiophene ring can be formed via a Clauson-Kaas reaction, starting with a furan and converting it to thiophene through a series of dehydration and cyclization steps.

  • Condensation Reaction: The final step typically involves a condensation reaction between the thiazole and thiophene intermediates, using reagents like hydrazine derivatives under controlled temperature and pH.

Industrial Production Methods: Scaling up for industrial production might utilize continuous flow reactors to maintain reaction conditions, increasing yield and efficiency. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentration.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: (Z)-diethyl 5-(2-(2-imino-4-phenylthiazol-5(2H)-ylidene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate can undergo oxidation, especially at the sulfur atom in the thiazole ring. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Reduction reactions might involve the hydrazone group, transforming it into amines under catalytic hydrogenation or using reducing agents like lithium aluminum hydride.

  • Substitution: Substitution reactions typically occur at the aromatic rings of thiazole and thiophene. Electrophilic substitution may involve halogenation or nitration using reagents like bromine or nitric acid.

Major Products: The resulting products from these reactions include oxidized thiazole derivatives, reduced amines, and substituted aromatic compounds, each displaying unique properties for further chemical manipulation.

Scientific Research Applications

The compound (Z)-diethyl 5-(2-(2-imino-4-phenylthiazol-5(2H)-ylidene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry. This article delves into its scientific research applications, synthesizing insights from diverse sources to provide a comprehensive overview.

Table 1: Key Synthetic Steps for the Compound

StepReaction TypeKey ReagentsOutcome
1CondensationThiazole derivative + aldehydeFormation of hydrazone
2AlkylationDiethyl malonate + hydrazoneFormation of diethyl ester
3CyclizationBase-catalyzed cyclizationFormation of thiophene ring

Anticancer Activity

The thiazole and thiophene components are known to exhibit significant anticancer properties. Research indicates that compounds containing similar structural motifs can inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. For example, studies have shown that derivatives of thiazole can act as potent inhibitors of CDK9, leading to apoptosis in cancer cells .

Antiviral Activity

Recent studies have highlighted the antiviral potential of thiazole derivatives against various viral pathogens. For instance, a derivative similar to the compound demonstrated strong antiviral activity against Coxsackievirus B . This suggests that modifications to the thiazole structure could enhance its efficacy against viral infections.

Antimicrobial Properties

Compounds featuring thiazole and thiophene rings have also been evaluated for their antimicrobial properties. The presence of electron-withdrawing groups on these rings has been linked to increased activity against a range of bacterial strains . This opens avenues for developing new antimicrobial agents based on the core structure of this compound.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. Modifications at specific positions on the thiazole or thiophene rings can significantly influence their potency and selectivity towards biological targets. For example, substituents at the C5 position of the pyrimidine core have been shown to enhance selectivity towards CDK9 over CDK2, which is beneficial for reducing off-target effects in cancer therapy .

Table 2: SAR Insights

ModificationEffect on Activity
C5-substitution with CNIncreased CDK9 selectivity
C4-thiazole modificationsEnhanced antimicrobial activity
Hydrazine linkage variationsAltered cytotoxicity profiles

Mechanism of Action

Molecular Targets and Pathways: In biological systems, the compound is believed to act by binding to specific enzyme active sites, inhibiting their function. The unique structure allows for interaction with hydrophobic and hydrophilic regions within proteins, disrupting normal cellular activities. Detailed studies might reveal its effects on pathways like apoptosis or microbial cell wall synthesis.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Thiazole/Thiophene Derivatives

Compound Name Core Structure Key Substituents Synthesis Conditions Evidence ID
Target Compound Thiophene-thiazole hydrazinyl Z-hydrazinyl, 4-phenylthiazol-2-imino, methylthiophene dicarboxylate Not explicitly described -
(Z)-5-Benzylidene-2-(methylthio)thiazol-4(5H)-one Thiazol-4(5H)-one Benzylidene at C5, methylthio at C2 Triethylamine, CH₂Cl₂, room temp
(E)-Diethyl 5-(2-(3-amino-5-oxo-1-phenylpyrazol-4-ylidene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate Thiophene-pyrazole hydrazinyl E-hydrazinyl, pyrazol-4(5H)-one instead of thiazole Not described
5-(Z)-Arylidene-2-arylidenehydrazono-3-(4-hydroxyphenyl)-4-thiazolidinones 4-Thiazolidinone Hydroxyphenyl at C3, Z-arylidene hydrazono Reflux in DMF/acetic acid
Methyl 2-(2-((1-(2-amino-4-methylthiazol-5-yl)ethylidene)hydrazono)-4-oxothiazolidin-5-ylidene)acetate Thiazolyl-thiazole Acetate ester, amino-methylthiazole substituent Reflux in methanol
(5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenylpyrazol-4-yl]methylene}-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one Thiazolidinone-pyrazole hybrid Isobutoxyphenyl, methoxyethyl, thioxo group Not described

Stereochemical and Functional Group Comparisons

  • Hydrazinyl Configuration : The Z-configuration in the target compound contrasts with the E-isomer in , which replaces the thiazole with a pyrazol-4(5H)-one ring. This difference may influence solubility and bioactivity due to altered steric bulk and hydrogen-bonding capacity .
  • Thiazole vs.
  • Substituent Effects: The 4-phenyl group on the thiazole ring in the target compound enhances lipophilicity, whereas hydroxyphenyl or methoxyethyl substituents in analogs () introduce polarity or hydrogen-bond donors .

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